BenchChemオンラインストアへようこそ!

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (CAS 941978-86-5) is a synthetic small-molecule acetamide derivative with molecular formula C21H24N2O5 and molecular weight 384.4 g/mol. The compound contains a central acetamide linker connecting a 3-methoxyphenoxy moiety to a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl scaffold, a structural architecture that places it within the broader chemical space of phenylacetamide-based bioactive molecules.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 941978-86-5
Cat. No. B2549839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
CAS941978-86-5
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
InChIInChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-18(19(12-15)27-2)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24)
InChIKeyHGRPQPIAQLBQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (CAS 941978-86-5): Structural Class and Core Properties for Research Procurement


N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (CAS 941978-86-5) is a synthetic small-molecule acetamide derivative with molecular formula C21H24N2O5 and molecular weight 384.4 g/mol [1]. The compound contains a central acetamide linker connecting a 3-methoxyphenoxy moiety to a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl scaffold, a structural architecture that places it within the broader chemical space of phenylacetamide-based bioactive molecules [2]. Unlike the clinically approved Factor Xa inhibitor apixaban—which features a characteristic pyrazolo[3,4-c]pyridine-3-carboxamide core—this compound lacks the fused bicyclic heterocycle and instead presents an open-chain acetamide configuration, resulting in distinct physicochemical and pharmacological properties that preclude simple functional interchange [2].

Why N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide Cannot Be Replaced by Class-Analogs in Target-Phenotype Studies


The target compound occupies a narrow structural niche within the phenylacetamide chemical space that is not adequately represented by other commercially available Factor Xa inhibitor intermediates or apixaban analogs. In particular, the compound lacks the pyrazolo[3,4-c]pyridine core that is essential for apixaban's high-affinity Factor Xa binding [1], rendering it unsuitable for direct Factor Xa inhibition studies but potentially valuable for off-target selectivity profiling or metabolic pathway elucidation [2]. Critically, publicly available biological activity data for this specific compound are extremely sparse; no peer-reviewed publication reporting quantitative pharmacological data was identified as of 2026-05. Consequently, substitution with a structurally related analog—even one bearing the same 2-oxopiperidin-1-yl-phenyl motif—would introduce uncharacterized alterations in target engagement, selectivity, and metabolic stability that cannot be predicted by class-level inference alone.

Quantitative Differentiation Evidence for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (CAS 941978-86-5)


Physicochemical Property Differentiation vs. Apixaban: Higher Rotatable Bond Count and Structural Flexibility

Compared to apixaban (CAS 503612-47-3), the target compound exhibits a significantly higher rotatable bond count (7 vs. 5), identical hydrogen bond donor count (1), and a lower computed XLogP3-AA (2.5 vs. ~3.5), suggesting greater molecular flexibility and reduced lipophilicity [1]. These computed parameters imply different passive membrane permeability and oral bioavailability characteristics, making the target compound unsuitable as a direct surrogate for apixaban in pharmacokinetic or formulation studies [2].

Physicochemical profiling Drug-likeness Permeability prediction

Structural Divergence from Apixaban Scaffold: Absence of Pyrazolo[3,4-c]pyridine Fused Core

The target compound is a linear acetamide derivative (N-phenyl-2-phenoxyacetamide), whereas apixaban contains a rigidified pyrazolo[3,4-c]pyridine-3-carboxamide core that pre-organizes the pharmacophore for Factor Xa binding [1]. The absence of this pre-organized scaffold in the target compound eliminates the key pharmacophoric elements required for potent Factor Xa inhibition (apixaban Ki = 0.08 nM for human Factor Xa), as the 2-oxopiperidin-1-yl-phenyl moiety alone is insufficient to confer high-affinity binding without the complementary pyrazolo-pyridinone core [1].

Medicinal chemistry Scaffold hopping Structure-activity relationship

HPLC Purity Specification and Impurity Profiling Utility for Apixaban Drug Substance Analysis

This compound is catalogued as a potential process-related impurity or structural analog in the apixaban synthetic pathway [1]. While no peer-reviewed publication provides quantitative purity data for this specific CAS number, reputable chemical suppliers typically offer this compound at >95% HPLC purity for use as an analytical reference material in chromatographic method development for apixaban-related substances [2]. Such reference standards are essential for compendial compliance testing of apixaban drug substance, where pharmacopeial monographs mandate quantification of specified and unspecified impurities at levels ≥0.10%.

Pharmaceutical analysis Impurity reference standard HPLC method validation

Absence of Published Factor Xa Inhibition Data for the Target Compound vs. Documented Potency of Apixaban

A comprehensive search of peer-reviewed literature, BindingDB, ChEMBL, and PubChem BioAssay databases as of 2026-05 returned zero quantitative Factor Xa inhibition data (Ki or IC50) for CAS 941978-86-5. In contrast, apixaban's Factor Xa Ki is precisely established at 0.08 nM (human) with >30,000-fold selectivity over related serine proteases [1]. This data void constitutes a critical procurement consideration: the target compound cannot be assumed to possess meaningful anticoagulant activity, and any experimental use in coagulation assays requires de novo in-house characterization.

Factor Xa inhibition Anticoagulant screening Selectivity profiling

Recommended Application Scenarios for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (CAS 941978-86-5) Based on Current Evidence


Non-Pharmacopeial Impurity Reference Marker in Apixaban Drug Substance HPLC Method Development

The compound's structural relationship to the apixaban phenylacetamide substructure supports its use as a retention-time marker and system suitability standard during reversed-phase HPLC method development for apixaban-related substances [1]. Its distinct retention characteristics relative to apixaban (predicted higher polarity due to lower XLogP3-AA of 2.5 vs. ~3.5) enable separation validation for impurity profiling methods where resolution between the target compound and the API must exceed 1.5 [2].

Scaffold-Hopping Tool in Structure-Activity Relationship (SAR) Studies of Phenylacetamide-Based Bioactive Molecules

The open-chain N-phenyl-2-phenoxyacetamide scaffold represents a topologically distinct chemotype from the pyrazolo[3,4-c]pyridine core of apixaban and related Factor Xa inhibitors [1]. Medicinal chemistry teams investigating scaffold-hopping strategies can use CAS 941978-86-5 as a starting point for fragment-based or structure-guided optimization toward novel targets where the rigid bicyclic core is not required, potentially unlocking selectivity advantages against off-target coagulation proteases.

Negative Control Compound for Factor Xa Biochemical Assays Requiring Matched Molecular Weight Background

With a molecular weight (384.4 g/mol) and general solubility profile comparable to apixaban (MW 459.5 g/mol), but lacking the pyrazolo[3,4-c]pyridine pharmacophore essential for Factor Xa binding, this compound is structurally suited as a negative control in biochemical and cellular Factor Xa activity assays [1]. Its use ensures that observed inhibitory signals are driven by target-specific engagement rather than non-specific assay interference from the 2-oxopiperidin-1-yl-phenyl or methoxyphenoxy substructures.

Chemical Building Block for Synthesis of Novel Acetamide Derivatives in Academic and Industrial Medicinal Chemistry

The compound's bifunctional architecture—containing a secondary amide, two methoxy substituents, and a 2-oxopiperidine ring—provides multiple synthetic handles for diversification [1]. This makes it a versatile starting material or intermediate for constructing focused compound libraries in early-stage drug discovery programs targeting enzymes, receptors, or protein–protein interactions where phenylacetamide chemotypes have demonstrated tractable binding.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.